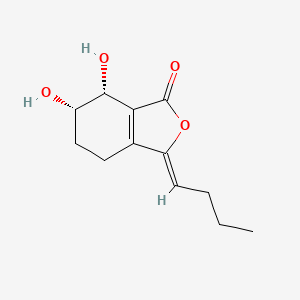
C12H16O4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
C12H16O4 is a natural phthalide compound primarily extracted from the traditional Chinese medicinal herb Ligusticum chuanxiong Hort. This compound has garnered significant attention due to its potential therapeutic effects, particularly in the treatment of cardiovascular and cerebrovascular diseases .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of C12H16O4 involves several steps, starting from the precursor compounds found in Ligusticum chuanxiong Hort. The synthetic route typically includes the formation of the phthalide ring structure, followed by specific functional group modifications to yield this compound. The reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound focuses on optimizing the yield and purity of the compound. This involves large-scale extraction from the plant source, followed by purification processes such as chromatography. The goal is to obtain this compound in sufficient quantities for further research and potential therapeutic use .
Análisis De Reacciones Químicas
Types of Reactions: C12H16O4 undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide are used under controlled conditions to introduce oxygen-containing functional groups.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups.
Substitution: Various nucleophiles can be used to substitute functional groups on the phthalide ring, often under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, each with unique properties that can be further explored for different applications .
Aplicaciones Científicas De Investigación
Chemistry: It serves as a model compound for studying the reactivity of phthalides and their derivatives.
Industry: this compound is being explored for its use in developing new pharmaceuticals and therapeutic agents.
Mecanismo De Acción
The mechanism of action of C12H16O4 involves several molecular targets and pathways:
Comparación Con Compuestos Similares
C12H16O4 is often compared with other phthalides such as Senkyunolide I and Ligustilide:
Propiedades
Fórmula molecular |
C12H16O4 |
|---|---|
Peso molecular |
224.25 g/mol |
Nombre IUPAC |
(3Z,6S,7R)-3-butylidene-6,7-dihydroxy-4,5,6,7-tetrahydro-2-benzofuran-1-one |
InChI |
InChI=1S/C12H16O4/c1-2-3-4-9-7-5-6-8(13)11(14)10(7)12(15)16-9/h4,8,11,13-14H,2-3,5-6H2,1H3/b9-4-/t8-,11-/m0/s1 |
Clave InChI |
DQNGMIQSXNGHOA-RCBCECLLSA-N |
SMILES |
CCCC=C1C2=C(C(C(CC2)O)O)C(=O)O1 |
SMILES isomérico |
CCC/C=C\1/C2=C([C@H]([C@H](CC2)O)O)C(=O)O1 |
SMILES canónico |
CCCC=C1C2=C(C(C(CC2)O)O)C(=O)O1 |
Sinónimos |
senkyunolide H |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(4-Butyl-phenyl)-thiazol-2-yl]-3-(5-methyl-furan-2-yl)-acrylonitrile](/img/structure/B1236088.png)
![(E)-3-(1,3-benzothiazol-2-yl)-4-[5-chloro-1-(4-fluorophenyl)-3-methylpyrazol-4-yl]but-3-enoic acid](/img/structure/B1236089.png)

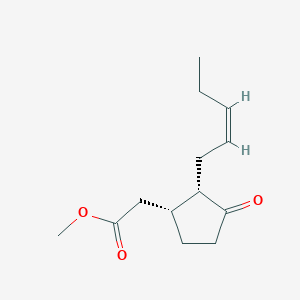
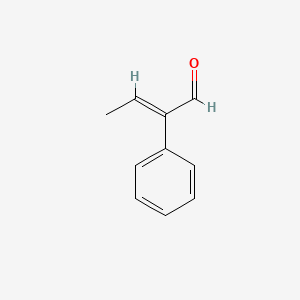
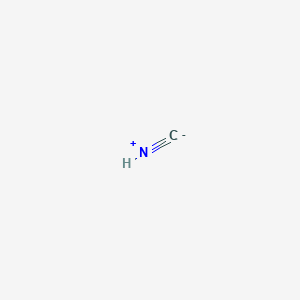
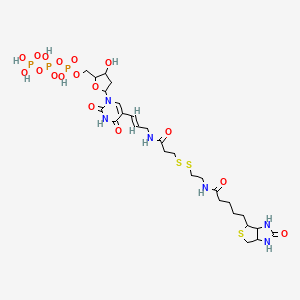
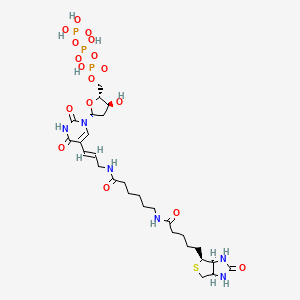
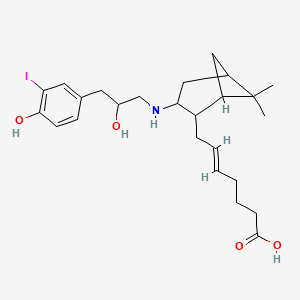
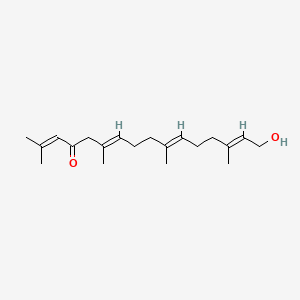
![(5E)-N,N,6-trimethyl-5-[[3-(trifluoromethyl)phenyl]methylidene]-4H-pyridazin-3-amine](/img/structure/B1236104.png)
![(2Z)-2-[[(Z)-3-phenylbut-2-enyl]hydrazinylidene]propanoic acid](/img/structure/B1236107.png)
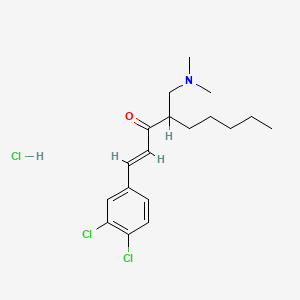
![(2E,4E,6Z,8E)-3,7-Dimethyl-9-(2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl)nona-2,4,6,8-tetraenal](/img/structure/B1236110.png)
